molecular formula C19H16F2N4O2 B2554324 2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021041-88-2

2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2554324
CAS No.: 1021041-88-2
M. Wt: 370.36
InChI Key: HOUYPPURFFUZHU-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

PET Imaging Agent Synthesis

A study by Wang et al. (2013) demonstrates the synthesis of a PET imaging agent from a related compound. The process involves a multi-step synthesis, starting from 2,6-difluorobenzoic acid, leading to a tracer with potential application in imaging B-Raf(V600E) mutations in cancers (Wang et al., 2013).

Heterocyclic Compound Formation

Research by Abdallah et al. (2009) explores the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety. This work highlights the chemical versatility of pyrimidine derivatives, suggesting potential pathways for creating complex molecules with biomedical applications (Abdallah et al., 2009).

Solid-Phase Synthesis Scale-up

Meisenbach et al. (2003) discuss scaling up the solid-phase synthesis of a pyrimidine derivative. This technique offers an efficient route to high-purity compounds, which could be applied to the synthesis of related benzamide derivatives, showcasing the potential for large-scale production of similar compounds (Meisenbach et al., 2003).

Molecular Structure Analysis

A study by Richter et al. (2023) focuses on the crystal and molecular structures of a side product during the synthesis of an antitubercular agent, providing valuable insights into the structural analysis and design of related pyrimidine derivatives (Richter et al., 2023).

Properties

IUPAC Name

2,6-difluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c1-11-22-16(10-17(23-11)27-2)24-12-6-8-13(9-7-12)25-19(26)18-14(20)4-3-5-15(18)21/h3-10H,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUYPPURFFUZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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